Cas no 1157130-40-9 ((Hexan-2-yl)[(4-methylphenyl)methyl]amine)
![(Hexan-2-yl)[(4-methylphenyl)methyl]amine structure](https://ja.kuujia.com/scimg/cas/1157130-40-9x500.png)
(Hexan-2-yl)[(4-methylphenyl)methyl]amine 化学的及び物理的性質
名前と識別子
-
- (hexan-2-yl)[(4-methylphenyl)methyl]amine
- N-[(4-methylphenyl)methyl]hexan-2-amine
- (Hexan-2-yl)[(4-methylphenyl)methyl]amine
-
- インチ: 1S/C14H23N/c1-4-5-6-13(3)15-11-14-9-7-12(2)8-10-14/h7-10,13,15H,4-6,11H2,1-3H3
- InChIKey: ZJOAIIWUKZSWRI-UHFFFAOYSA-N
- ほほえんだ: N(CC1C=CC(C)=CC=1)C(C)CCCC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 6
- 複雑さ: 147
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 12
(Hexan-2-yl)[(4-methylphenyl)methyl]amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1967-9647-0.5g |
(hexan-2-yl)[(4-methylphenyl)methyl]amine |
1157130-40-9 | 95%+ | 0.5g |
$223.0 | 2023-09-06 | |
TRC | H289616-500mg |
(hexan-2-yl)[(4-methylphenyl)methyl]amine |
1157130-40-9 | 500mg |
$ 230.00 | 2022-06-04 | ||
Life Chemicals | F1967-9647-1g |
(hexan-2-yl)[(4-methylphenyl)methyl]amine |
1157130-40-9 | 95%+ | 1g |
$235.0 | 2023-09-06 | |
Life Chemicals | F1967-9647-2.5g |
(hexan-2-yl)[(4-methylphenyl)methyl]amine |
1157130-40-9 | 95%+ | 2.5g |
$470.0 | 2023-09-06 | |
Life Chemicals | F1967-9647-0.25g |
(hexan-2-yl)[(4-methylphenyl)methyl]amine |
1157130-40-9 | 95%+ | 0.25g |
$211.0 | 2023-09-06 | |
Life Chemicals | F1967-9647-5g |
(hexan-2-yl)[(4-methylphenyl)methyl]amine |
1157130-40-9 | 95%+ | 5g |
$705.0 | 2023-09-06 | |
TRC | H289616-100mg |
(hexan-2-yl)[(4-methylphenyl)methyl]amine |
1157130-40-9 | 100mg |
$ 70.00 | 2022-06-04 | ||
TRC | H289616-1g |
(hexan-2-yl)[(4-methylphenyl)methyl]amine |
1157130-40-9 | 1g |
$ 340.00 | 2022-06-04 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1632552-500mg |
N-(4-methylbenzyl)hexan-2-amine |
1157130-40-9 | 98% | 500mg |
¥6487.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1632552-1g |
N-(4-methylbenzyl)hexan-2-amine |
1157130-40-9 | 98% | 1g |
¥10426.00 | 2024-08-09 |
(Hexan-2-yl)[(4-methylphenyl)methyl]amine 関連文献
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
-
Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
-
Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
(Hexan-2-yl)[(4-methylphenyl)methyl]amineに関する追加情報
Professional Introduction to Compound with CAS No. 1157130-40-9 and Product Name: (Hexan-2-yl)[(4-methylphenyl)methyl]amine
The compound with the CAS number 1157130-40-9 and the product name (Hexan-2-yl)[(4-methylphenyl)methyl]amine represents a significant advancement in the field of organic chemistry and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered attention due to its potential applications in drug development and biochemical studies. The molecular structure of this compound consists of a hexan-2-yl group linked to a 4-methylphenylmethyl group via an amine functional group, which contributes to its distinct chemical properties and reactivity.
Recent research in the field of medicinal chemistry has highlighted the importance of aliphatic and aromatic amine derivatives in the design of novel therapeutic agents. The presence of the hexan-2-yl side chain in this compound imparts a certain degree of lipophilicity, making it a promising candidate for drug delivery systems that require enhanced membrane permeability. This property is particularly relevant in the development of treatments for neurological disorders, where efficient blood-brain barrier penetration is crucial.
The 4-methylphenylmethyl group, also known as isobutylphenyl, introduces a aromatic ring system that can interact with various biological targets. This moiety has been extensively studied for its potential role in modulating enzyme activity and receptor binding. For instance, derivatives of this structure have shown promise in inhibiting certain kinases and phosphodiesterases, which are key targets in oncology and inflammatory diseases. The combination of these structural elements in (Hexan-2-yl)[(4-methylphenyl)methyl]amine suggests a multifaceted approach to therapeutic intervention.
In terms of synthetic chemistry, the preparation of this compound involves multi-step organic transformations that highlight the versatility of modern synthetic methodologies. The synthesis typically begins with the formation of the amine bond between the hexan-2-yl bromide and 4-methylphenylmethylamine, followed by purification steps to isolate the desired product. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to ensure high yields and purity, underscoring the importance of innovative synthetic strategies in pharmaceutical research.
One of the most compelling aspects of this compound is its potential role as a building block for more complex molecules. In drug discovery pipelines, such intermediates are invaluable due to their ability to be functionalized further into lead compounds. Researchers have been exploring various modifications to the (Hexan-2-yl)[(4-methylphenyl)methyl]amine structure, including introducing additional heterocyclic rings or substituents that could enhance binding affinity and selectivity. These modifications are guided by computational modeling and experimental data, ensuring that each derivative is optimized for specific biological targets.
The pharmacological profile of this compound has been evaluated through both in vitro and in vivo studies. Initial assays have shown that it exhibits moderate activity against certain enzymes and receptors, suggesting its utility as a starting point for further development. For example, preliminary data indicate that it may have inhibitory effects on enzymes involved in metabolic pathways relevant to diabetes and cardiovascular diseases. These findings are particularly exciting given the global burden of these conditions and the need for novel therapeutic options.
Moreover, the compound's chemical stability has been assessed under various conditions, which is critical for its potential use in formulation development. Studies have demonstrated that it remains stable under standard storage conditions but may degrade under extreme pH or temperature environments. This information is essential for ensuring the long-term viability of pharmaceutical products that incorporate this compound as an active ingredient.
The regulatory landscape surrounding new chemical entities like (Hexan-2-yl)[(4-methylphenyl)methyl]amine is another important consideration. Manufacturers must navigate stringent guidelines set forth by agencies such as the FDA and EMA to ensure safety and efficacy before clinical trials can commence. The growing body of research on this compound provides valuable data points that can expedite regulatory submissions and increase the likelihood of successful approval.
Future directions in research may include exploring synthetic routes that improve scalability and cost-effectiveness while maintaining high purity standards. Additionally, investigating its interactions with biological systems at a molecular level could provide deeper insights into its mechanisms of action. Collaborative efforts between academic institutions and pharmaceutical companies will be crucial in translating these findings into tangible therapeutic benefits for patients worldwide.
In conclusion, (Hexan-2-yl)[(4-methylphenyl)methyl]amine (CAS No. 1157130-40-9) represents a promising candidate for further development in medicinal chemistry. Its unique structural features, combined with preliminary pharmacological data, make it an attractive starting point for designing novel drugs targeting various diseases. As research continues to uncover new applications and synthetic strategies, this compound holds significant potential to contribute to advancements in healthcare.
1157130-40-9 ((Hexan-2-yl)[(4-methylphenyl)methyl]amine) 関連製品
- 201608-14-2(Ac-DEVD-AFC)
- 72832-25-8(3-Bromothieno[2,3-b]pyridine-2-carboxylic acid)
- 233586-52-2(2-methyl-5-(pyrrolidin-1-yl)pentan-2-ol)
- 1815591-68-4(tert-butyl 4-cyano-4-((4-nitrophenyl)amino)piperidine-1-carboxylate)
- 2094-03-3(3'-Fluoro-[1,1'-biphenyl]-2-carboxylic acid)
- 2034279-55-3(N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-1-benzothiophene-2-carboxamide)
- 340322-91-0(Methyl 2-(4-fluorophenyl)-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 1886967-24-3(3-chlorobicyclo[1.1.1]pentan-1-amine)
- 2125334-40-7(N-[1-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-oxo-3-piperidinyl]-2-propenamide)
- 1806830-62-5(3-Bromo-6-(difluoromethyl)-2-fluoropyridine-4-sulfonyl chloride)



